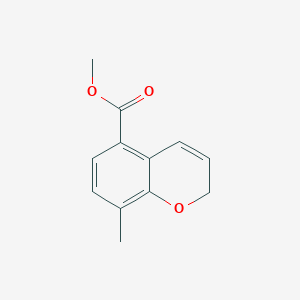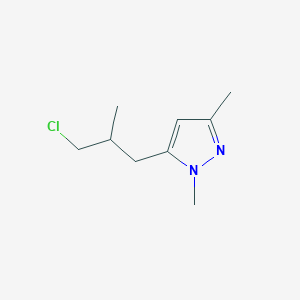
5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 3-chloro-2-methylpropyl group attached to the pyrazole ring, along with two methyl groups at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-2-methylpropylamine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial synthesis often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for substitution include sodium azide, potassium cyanide, and sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide) or potassium cyanide in DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, nitriles, or ethers.
Applications De Recherche Scientifique
5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effect. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethyl-1H-pyrazole: Lacks the 3-chloro-2-methylpropyl group, making it less hydrophobic and potentially less biologically active.
5-(3-chloro-2-methylpropyl)-1H-pyrazole: Lacks the two methyl groups at positions 1 and 3, which may affect its steric and electronic properties.
Uniqueness
5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole is unique due to the presence of both the 3-chloro-2-methylpropyl group and the two methyl groups at positions 1 and 3
Propriétés
Formule moléculaire |
C9H15ClN2 |
|---|---|
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
5-(3-chloro-2-methylpropyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C9H15ClN2/c1-7(6-10)4-9-5-8(2)11-12(9)3/h5,7H,4,6H2,1-3H3 |
Clé InChI |
BSTHCJPCDCUCNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)CC(C)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


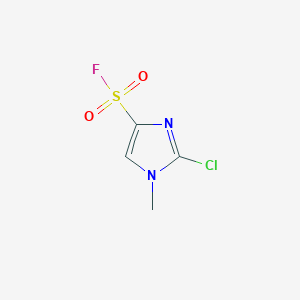
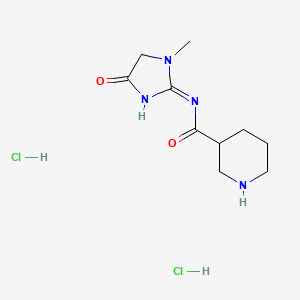
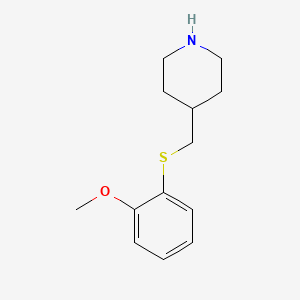
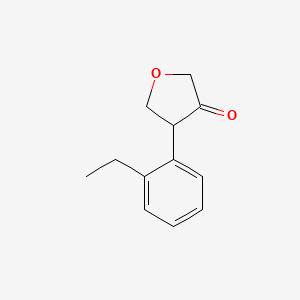
![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)

![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)

![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)
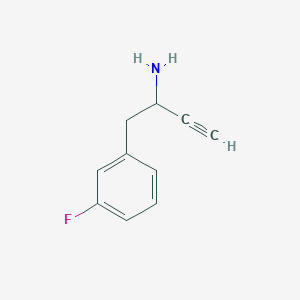
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)


